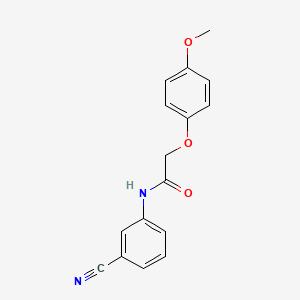![molecular formula C15H17N3O2 B7644829 N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a dimethylamino group and a carboxamide group. The unique structure of this compound allows it to participate in various chemical reactions and makes it useful in multiple fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with quinoline-2-carboxylic acid, which is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. The temperature is maintained around 80-100°C.
Intermediate Formation: The intermediate product, N-[2-(dimethylamino)-2-oxoethyl]quinoline-2-carboxamide, is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a catalyst or base and are conducted at moderate temperatures.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis or as intermediates in pharmaceutical development.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it can bind to enzyme active sites, inhibiting their catalytic activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2-carboxamide: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide: Similar structure but without the oxo group, leading to variations in its chemical properties and applications.
N-methylquinoline-2-carboxamide: Missing the dimethylamino group, which affects its solubility and interaction with biological targets.
Uniqueness
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide is unique due to the presence of both the dimethylamino and oxo groups, which confer distinct chemical properties and enhance its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17(2)14(19)10-18(3)15(20)13-9-8-11-6-4-5-7-12(11)16-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLDRTFFFIOZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
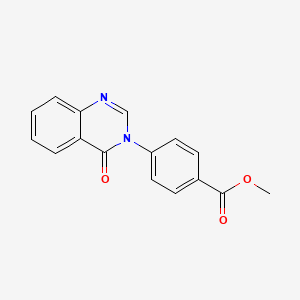
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
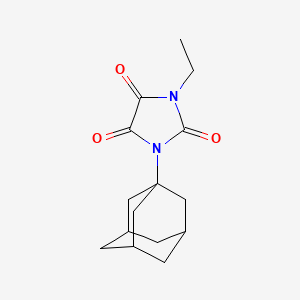
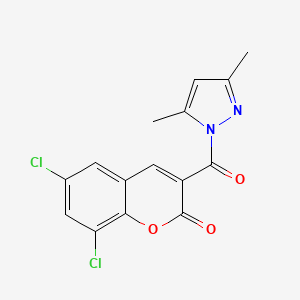

![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)
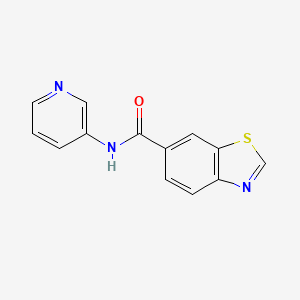
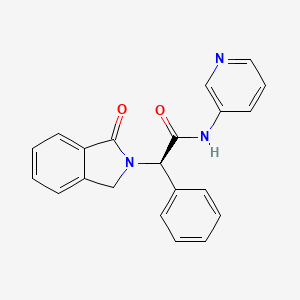
![(4-benzylsulfonylpiperazin-1-yl)-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7644824.png)
